![molecular formula C16H13BrN2S B2748802 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole CAS No. 863001-20-1](/img/structure/B2748802.png)

6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

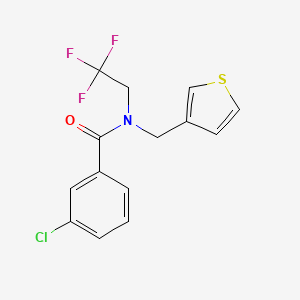

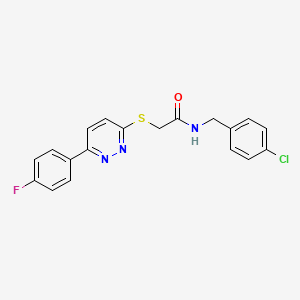

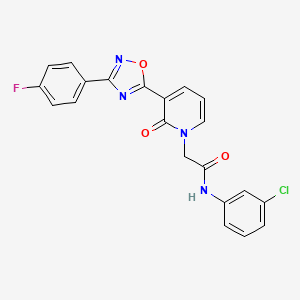

“6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole” is a chemical compound with the molecular formula C16H13BrN2S and a molecular weight of 345.26. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves the use of 6-bromo-3,4-dihydroisoquinolin-1 (2H)-one as an intermediate . A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described . The desired products were obtained by N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis

The structure of the molecule can be elucidated using diverse spectroscopic techniques such as FT-IR, ESI-MS, 1H NMR, and 13C NMR . These techniques can identify the main spectral features of the molecule, such as the group CN, a cyano group α-hydrogen, and (hetero)aromatic protons .Chemical Reactions Analysis

The reaction of similar compounds in boiling xylene, unlike in ethanol, leads to the disproportionation of 6,7-dimethoxy-3,4-dihydroisoquinoline into 6,7-dimethoxyisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . This is then followed by further interaction with o-quinone methide, leading to the formation of phenols .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 376.3±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its molar refractivity is 49.6±0.3 cm3, and it has a molar volume of 145.0±3.0 cm3 .科学的研究の応用

Synthesis and Chemical Properties

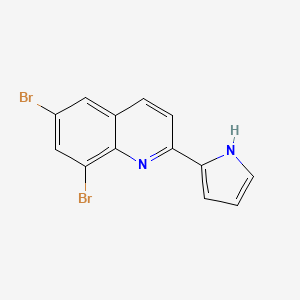

Research has shown that compounds structurally related to 6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole are synthesized through bromination of benzazines and benzodiazines, indicating a broader application in creating derivatives for further investigation. The bromination process is highly sensitive to the choice of the brominating agent, acid, temperature, and concentration, suggesting its utility in fine chemical synthesis (Brown & Gouliaev, 2004).

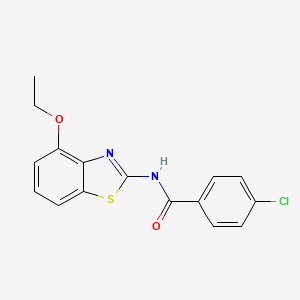

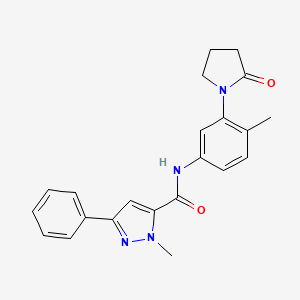

Pharmacological Potential

Compounds with structural similarities to this compound have been evaluated for their anticonvulsant activities. A study highlighted the synthesis of quinazolino-benzothiazoles, which were tested for their efficacy against tonic and clonic seizures, demonstrating the potential of such compounds in developing new therapeutic agents (Ugale et al., 2012).

Material Science and Optoelectronics

The synthesis of new semiconducting polymers incorporating structurally similar compounds for optoelectronic applications highlights another significant area of research. These compounds have been used to improve the performance of organic semiconductors in devices like transistors, solar cells, and photodetectors, indicating their value in advanced material science (Chen et al., 2016).

Antimicrobial and Antiviral Research

The exploration of these compounds in antimicrobial and antiviral studies is noteworthy. Synthesized derivatives have shown significant activity against various pathogens, indicating their potential in developing new antimicrobial and antiviral agents. This includes their application in studies targeting specific bacterial strains and viruses, providing a foundation for future therapeutic research (Selvam et al., 2010).

作用機序

Target of Action

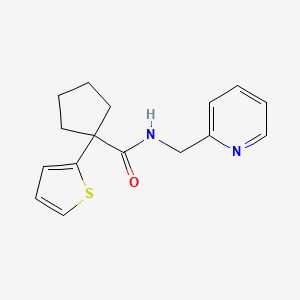

Similar compounds have been used in the synthesis of benzolactams as dopamine d3 receptor ligands .

Mode of Action

It is known that similar compounds interact with their targets, such as the dopamine d3 receptors, to induce changes in cellular activity .

Biochemical Pathways

Related compounds have been used in the synthesis of mk2-inhibitors, which are known to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .

Pharmacokinetics

It is known that similar compounds are solid at room temperature , which may influence their absorption and distribution.

Result of Action

Related compounds have been shown to inhibit intracellular phosphorylation of hsp27 as well as lps-induced tnfα release in cells .

将来の方向性

Thiazole derivatives, including “6-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole”, have potential for various applications in scientific research . They have been widely used in drug research and development due to their diverse biological activities and lesser side effects . Therefore, future research could focus on exploring the potential applications of this compound in drug discovery and development.

特性

IUPAC Name |

6-bromo-2-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-13-5-6-14-15(9-13)20-16(18-14)19-8-7-11-3-1-2-4-12(11)10-19/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQZPGZPJJQBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC4=C(S3)C=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-Chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2748721.png)

![tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2748740.png)